Catechol phosphate

Overview

Description

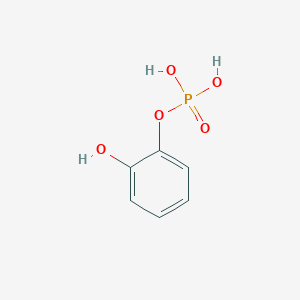

Catechol phosphate is a useful research compound. Its molecular formula is C6H7O5P and its molecular weight is 190.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Catechol phosphate, as a derivative of catechol, primarily targets enzymes and proteins involved in oxidative stress responses and neurotransmission . It interacts with enzymes such as superoxide dismutase, catalase, acetylcholinesterase, butyrylcholinesterase, and ATPase . These enzymes play crucial roles in maintaining cellular homeostasis, regulating neurotransmission, and managing oxidative stress.

Mode of Action

The mode of action of this compound involves direct and indirect mechanisms. Direct mechanisms include scavenging reactive oxygen species (ROS) and chelating metal ions . Indirect mechanisms involve inducing antioxidant enzymes, inhibiting pro-oxidant enzymes, and producing phase II detoxification enzymes and antioxidant enzymes . These actions result in changes in cellular redox status, enzyme activities, and metabolic pathways.

Biochemical Pathways

This compound affects several biochemical pathways. It can restore oxidative-inactivated taurine and hypotaurine, purine, glutathione, glycerophospholipid, nicotinate and nicotinamide, fructose and mannose, pyrimidine metabolisms, and pentose phosphate pathways . These pathways are critical for maintaining cellular functions, detoxification processes, and energy production.

Pharmacokinetics

Catechol, the parent compound, is predicted to be permeable across the blood-brain barrier, suggesting potential central nervous system activity

Result of Action

The action of this compound leads to several molecular and cellular effects. It significantly elevates the level of glutathione, a key antioxidant, and the activities of superoxide dismutase and catalase, enzymes that neutralize harmful ROS . It also depletes malondialdehyde and nitric oxide levels, markers of oxidative stress . Furthermore, it inhibits the activities of acetylcholinesterase, butyrylcholinesterase, and ATPase, with a concomitant elevation of ENTPDase activity . These changes contribute to the overall antioxidant, neuroprotective, and potentially therapeutic effects of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of heavy metals can catalyze redox reactions involving this compound . Additionally, the pH and temperature of the environment can affect the reactivity and stability of this compound. More research is needed to fully understand how different environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Catechol phosphate plays a role in various biochemical reactions . It interacts with enzymes such as polyphenol oxidases and anthranilate 1,2-dioxygenase . These interactions are crucial for the conversion of catechol to other compounds, such as 3,4,3’,4’-tetrahydroxydiphenyl .

Cellular Effects

This compound influences various types of cells and cellular processes . It impacts cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, in Escherichia coli, this compound has been shown to influence the production of catechol from glucose via anthranilate .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, this compound has been shown to interact with anthranilate 1,2-dioxygenase, influencing its activity and thereby affecting the metabolic conversion of catechol .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

(2-hydroxyphenyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O5P/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4,7H,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRLBXXCBSUKSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964174 | |

| Record name | 2-Hydroxyphenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4918-98-3 | |

| Record name | Catechol phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyphenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CATECHOL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8942M17LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you provide examples of specific catechol phosphate-containing polymers and their applications?

A2: One example is a novel acetal-protected this compound monomer used in synthesizing biodegradable poly(phosphoester)s (PPEs). [] These polymers were explored for their potential in biomaterial applications. Notably, the controlled hydrolysis of the acetal group enabled quantitative catechol release without compromising the PPE backbone. [] This characteristic makes them promising for applications requiring controlled release of active compounds. Additionally, these PPEs demonstrated a high binding affinity to magnetite nanoparticles, exceeding that of PPEs containing only phosphoesters. [] This property opens avenues for applications like stabilizing nanoparticles in polar solvents.

Q2: Aside from material science, are there other applications of this compound derivatives?

A3: Yes, this compound derivatives find applications in understanding biological systems. For instance, research has focused on the electrochemical oxidation of this compound by immobilized alkaline phosphatase. [] While the specific details of the study are limited in the abstract, this highlights the relevance of catechol phosphates in enzymatic reactions and biosensing applications.

Q3: What are the future directions for research on catechol phosphates?

A5: Future research could explore the impact of varying the phosphate content and position within the polymer on adhesion properties under diverse conditions. [, ] Investigating the degradation pathways and potential environmental impact of this compound-based polymers is crucial for sustainable material development. [] Further exploration of this compound derivatives in biomimetic applications, such as mimicking the redox activity of metalloenzymes, is a promising avenue. [, ] Finally, understanding the specific interactions of catechol phosphates with biomolecules like enzymes could unlock new possibilities in biosensing and drug delivery. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.